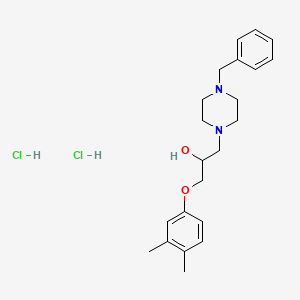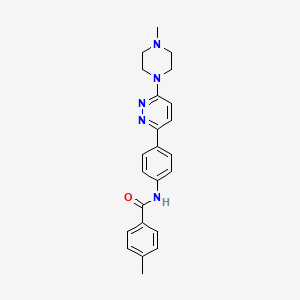![molecular formula C18H12BrN5O2 B2392745 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one CAS No. 893922-79-7](/img/structure/B2392745.png)
3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one, also known as BPTP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPTP belongs to the class of triazolopyrimidine derivatives and is known to exhibit potent inhibitory activity against various enzymes and receptors.
Mécanisme D'action
Target of Action
Related compounds such as pyrazoline derivatives have been shown to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system .
Mode of Action
Similar compounds have been shown to inhibit ache activity, affecting normal nerve pulses’ transmission and leading to behavioral changes .
Biochemical Pathways
Related compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress, which can negatively affect various cellular components .
Result of Action
Related compounds have been associated with neurotoxic potentials, affecting ache activity and malondialdehyde (mda) levels in the brain .
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one has shown promising results in preclinical studies as an anticancer agent and in the treatment of Alzheimer's disease. However, there are limitations to using 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one in lab experiments. 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one's solubility in aqueous solutions is limited, which may affect its bioavailability and efficacy in vivo. Additionally, the toxicity and pharmacokinetics of 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one have not been fully evaluated, which may limit its potential therapeutic applications (Kumar et al., 2014; Liu et al., 2019).
Orientations Futures
There are several potential future directions for the research and development of 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one. Firstly, further studies are needed to evaluate the toxicity and pharmacokinetics of 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one to determine its safety and efficacy in vivo. Secondly, the potential therapeutic applications of 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one in other diseases, such as neurodegenerative diseases and inflammatory diseases, should be explored. Lastly, the development of more potent and selective derivatives of 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one may lead to improved therapeutic outcomes and reduced toxicity (Kumar et al., 2014; Liu et al., 2019).
Conclusion
In conclusion, 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one has shown promising results in preclinical studies as an anticancer agent and in the treatment of Alzheimer's disease. However, further studies are needed to evaluate its toxicity and pharmacokinetics to determine its safety and efficacy in vivo. The development of more potent and selective derivatives of 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one may lead to improved therapeutic outcomes and reduced toxicity.
Méthodes De Synthèse
The synthesis of 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one involves the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of sodium ethoxide to obtain 3-(4-bromophenyl)-5-ethyl-4-oxo-2-thioxoimidazolidine. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to yield 3-(4-bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one. The overall yield of the synthesis process is approximately 50% (Kumar et al., 2014).
Applications De Recherche Scientifique
3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit potent inhibitory activity against various enzymes and receptors, including but not limited to, c-Met, Axl, VEGFR2, and FLT3. 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one has shown promising results in preclinical studies as an anticancer agent, and its inhibitory activity against c-Met has been shown to be effective in inhibiting the growth of lung cancer cells (Kumar et al., 2014). 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one has also been studied for its potential application in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, a key enzyme involved in the pathogenesis of Alzheimer's disease (Liu et al., 2019).
Propriétés
IUPAC Name |
3-(4-bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN5O2/c19-13-6-8-14(9-7-13)24-17-16(21-22-24)18(26)23(11-20-17)10-15(25)12-4-2-1-3-5-12/h1-9,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRUKQJOMKWSCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2392663.png)

![4-cyano-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2392666.png)


![N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B2392669.png)
![2-oxo-N-[4-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2392670.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide](/img/structure/B2392673.png)
![3-methyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2392675.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2392677.png)
![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2392678.png)

